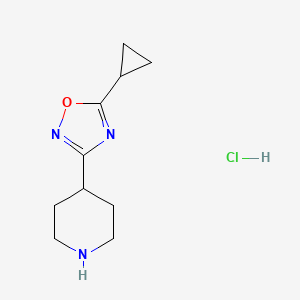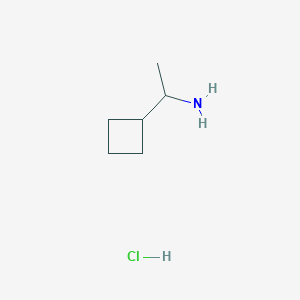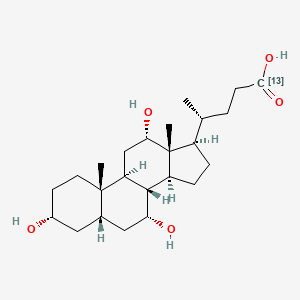
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol
Descripción general
Descripción
“1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C11H11ClFNO2 and a molecular weight of 243.66 g/mol. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” is characterized by a pyrrolidine ring attached to a benzoyl group with chlorine and fluorine substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol” are not detailed in the available sources. Its molecular formula is C11H11ClFNO2 and it has a molecular weight of 243.66 g/mol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Targeted Drug Design
The pyrrolidine ring, a core structure in 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol , is a versatile scaffold in drug discovery . It’s used to create compounds with selective biological activity. The compound’s ability to bind with specific proteins can be leveraged to design drugs with targeted action, such as inhibitors for certain enzymes or receptors involved in disease pathways.
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound could be used to study enzyme inhibition . Its structural features allow it to interact with various enzymes, which can be useful in understanding the mechanism of action of potential biotechnological tools or in the development of new methods for controlling biological processes.
Materials Science: Synthesis of Advanced Materials
The chemical structure of 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol could be utilized in the synthesis of advanced materials . Its molecular framework might contribute to the development of novel polymers or coatings with specific properties like increased durability or chemical resistance.
Environmental Science: Pollutant Degradation
This compound might find applications in environmental science, particularly in the degradation of pollutants . Its chemical reactivity could be harnessed to break down harmful substances in the environment, aiding in bioremediation efforts or in the development of more efficient waste treatment technologies.
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol could be used as a standard or reagent in chromatographic and spectroscopic methods . Its unique spectral properties can help in the accurate identification and quantification of substances in complex mixtures.
Pharmacology: Pharmacokinetic Modeling
The compound’s characteristics make it suitable for pharmacokinetic modeling studies . Researchers can use it to understand how drugs with similar structures are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development.
Safety and Hazards
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO2/c12-10-5-7(13)1-2-9(10)11(16)14-4-3-8(15)6-14/h1-2,5,8,15H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXVAVDTJAANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,2-Dioxaborolane, 2-[4-methoxy-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1468304.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B1468306.png)
![tert-Butyl 3-[(2-oxoethoxy)methyl]-1-piperidinecarboxylate](/img/structure/B1468307.png)









![3-[2-(Aminomethyl)-4-chlorophenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1468323.png)
